molecular formula C19H24N2O2 B5622601 2-methoxy-5-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol

2-methoxy-5-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol

Cat. No. B5622601
M. Wt: 312.4 g/mol
InChI Key: JRCGRLDNOKQONG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound is synthesized through a Schiff bases reduction route, leading to complex structures with significant potential for further chemical transformations. The process involves creating asymmetric units that are crucial for the development of azo dyes and dithiocarbamate, highlighting the compound's versatile synthetic utility (Ajibade & Andrew, 2021).

Molecular Structure Analysis

The molecular structure of "2-methoxy-5-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol" showcases asymmetric units and significant intermolecular interactions, such as hydrogen bonding. These characteristics are crucial for its reactivity and the stability of its molecular structure, offering insights into its chemical behavior and potential applications in synthesis (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

The compound's chemical reactions are pivotal for the synthesis of various related compounds, such as azo dyes and dithiocarbamates. Its reactivity patterns, including Schiff base formation and reduction, are essential for understanding its chemical properties and applications in synthetic chemistry (Ajibade & Andrew, 2021).

Physical Properties Analysis

The physical properties, including crystal system, molecular weight, and intermolecular forces, of "2-methoxy-5-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol" contribute to its stability and reactivity. These properties are essential for determining its suitability in various chemical processes and applications (Ajibade & Andrew, 2021).

Chemical Properties Analysis

The compound's chemical properties, such as its ability to form stable Schiff bases and undergo reduction, are central to its utility in the synthesis of complex organic compounds. Understanding these properties is crucial for exploring its potential in organic synthesis and the development of new materials (Ajibade & Andrew, 2021).

properties

IUPAC Name

2-methoxy-5-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-15-5-3-4-6-17(15)21-11-9-20(10-12-21)14-16-7-8-19(23-2)18(22)13-16/h3-8,13,22H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCGRLDNOKQONG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC3=CC(=C(C=C3)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol

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